molecular formula C5H7N3O B13836303 4-Amino-5-ethylideneimidazol-2-one

4-Amino-5-ethylideneimidazol-2-one

Cat. No.: B13836303
M. Wt: 125.13 g/mol
InChI Key: FOACQJJETCBIPY-UHFFFAOYSA-N
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Description

4-Amino-5-ethylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with an amino group at the 4-position and an ethylidene group at the 5-position. Imidazoles are an important class of compounds due to their presence in various natural products and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-Amino-5-ethylideneimidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-5-ethylideneimidazol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-5-ethylideneimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-ethylideneimidazol-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the ethylidene group at the 5-position play crucial roles in its reactivity and binding affinity. detailed studies on its exact mechanism of action and molecular targets are still ongoing.

Comparison with Similar Compounds

4-Amino-5-ethylideneimidazol-2-one can be compared with other imidazole derivatives such as:

    4-Amino-5-methylimidazol-2-one: Similar structure but with a methyl group instead of an ethylidene group.

    4-Amino-5-phenylimidazol-2-one: Contains a phenyl group at the 5-position, offering different reactivity and applications.

    4-Amino-5-carboxyimidazol-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4-amino-5-ethylideneimidazol-2-one

InChI

InChI=1S/C5H7N3O/c1-2-3-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9)

InChI Key

FOACQJJETCBIPY-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(=NC(=O)N1)N

Origin of Product

United States

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